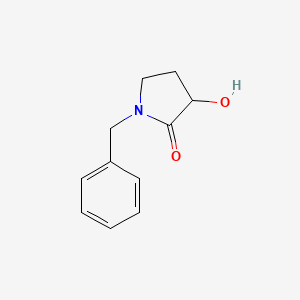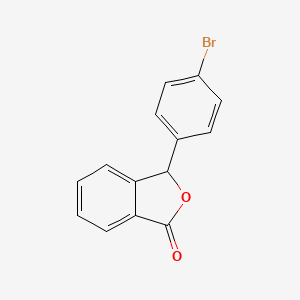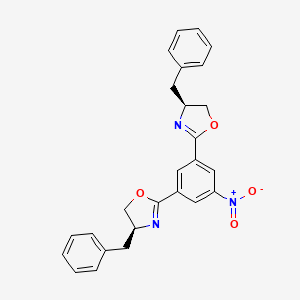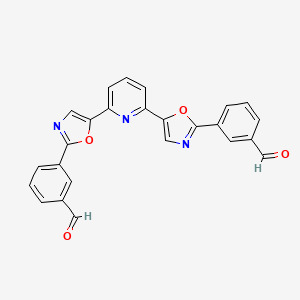
3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is a complex organic compound characterized by the presence of pyridine, oxazole, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common method starts with the esterification of pyridine-2,6-dicarboxylic acid with methanol to yield the corresponding methyl ester. This intermediate is then reacted with hydrazine to form pyridine-2,6-dicarboxylic acid hydrazide. Subsequent treatment with carbon disulfide in ethanolic potassium hydroxide yields the potassium N,N’-(pyridine-2,6-dicarbonyl)dithiocarbazate, which undergoes cyclization with hydrazine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzoic acid.
Reduction: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzyl alcohol.
Substitution: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde derivatives with nitro or halogen substituents.
Scientific Research Applications
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): Known for its antibacterial activity.
2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Exhibits significant antimicrobial properties.
Uniqueness
3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is unique due to its combination of pyridine, oxazole, and benzaldehyde functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H15N3O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-[5-[6-[2-(3-formylphenyl)-1,3-oxazol-5-yl]pyridin-2-yl]-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C25H15N3O4/c29-14-16-4-1-6-18(10-16)24-26-12-22(31-24)20-8-3-9-21(28-20)23-13-27-25(32-23)19-7-2-5-17(11-19)15-30/h1-15H |
InChI Key |
GMXVPOBIILKGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC(=C5)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


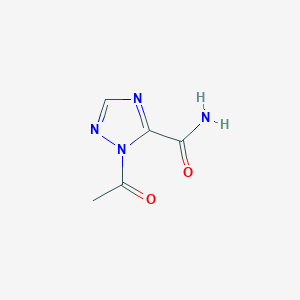
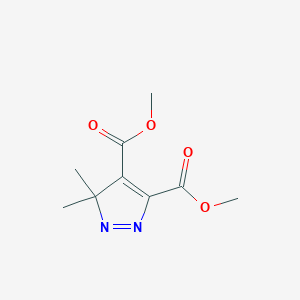

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)

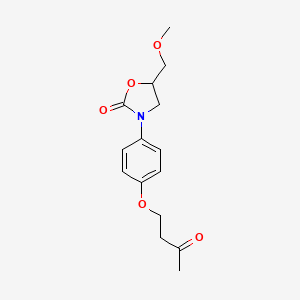

![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)
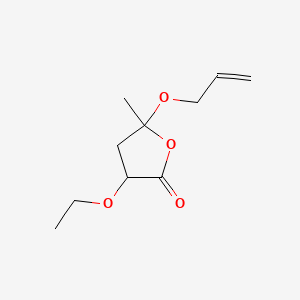
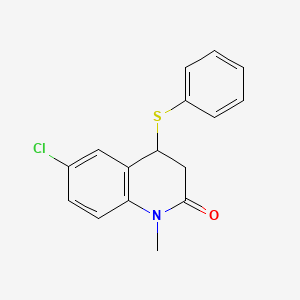
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
